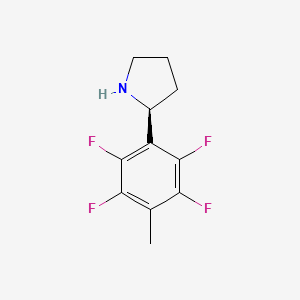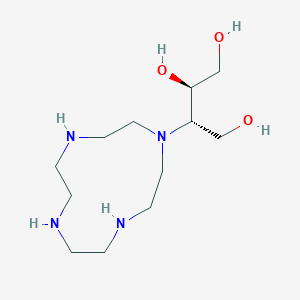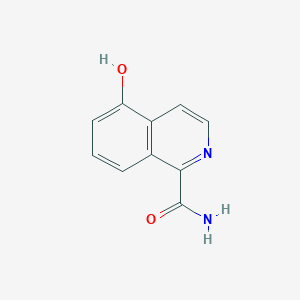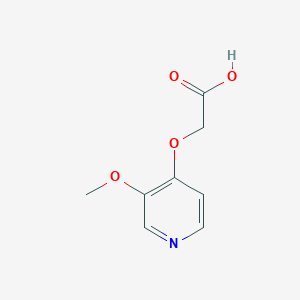
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives Thietane derivatives are known for their diverse biological activities and potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H₂O₂) for oxidation . The synthetic route can be summarized as follows:
Starting Material: 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole
Reagents: Sodium phenolates, thiophenolate, hydrogen peroxide (H₂O₂)
Reaction Conditions: Oxidation using H₂O₂
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂)
Reduction: Palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as sodium phenolates and thiophenolate
Major Products Formed
The major products formed from these reactions include 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxides .
Applications De Recherche Scientifique
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound exhibits antidepressant activity by modulating neurotransmitter levels in the brain . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors and enzymes related to neurotransmitter regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aryloxythietane-1,1-dioxides
- 3-Phenylsulfanylthietane-1,1-dioxides
- 3-((3-Nitropyridin-4-yl)amino)thietane 1,1-dioxide
Uniqueness
3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern on the thietane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Propriétés
Formule moléculaire |
C8H11N3O2S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
3-N-(1,1-dioxothietan-3-yl)pyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3O2S/c9-7-1-2-10-3-8(7)11-6-4-14(12,13)5-6/h1-3,6,11H,4-5H2,(H2,9,10) |
Clé InChI |
BGQNSPLWOHRJPH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)NC2=C(C=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)




![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12959436.png)


